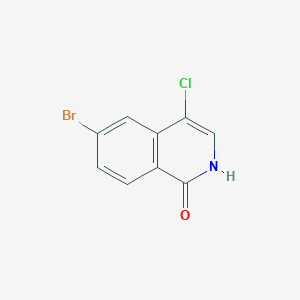

6-Bromo-4-chloroisoquinolin-1(2H)-one

Description

The Isoquinolinone Core as a Privileged Scaffold in Organic and Medicinal Chemistry

The isoquinolinone core is a prime example of a privileged scaffold, a concept that describes molecular frameworks capable of providing ligands for more than one type of receptor or enzyme. nih.govscielo.br This versatility makes them highly attractive starting points for drug discovery programs. rsc.orgresearchgate.net The rigid, bicyclic structure of the isoquinolinone system provides a well-defined three-dimensional arrangement for the presentation of functional groups, which can engage in specific interactions with biological macromolecules. cambridgemedchemconsulting.com

The utility of the isoquinolinone scaffold is evident in the wide array of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The structural modularity of the isoquinolinone core allows for systematic modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.

Contextualizing 6-Bromo-4-chloroisoquinolin-1(2H)-one within Contemporary Isoquinolinone Research

Within the diverse family of isoquinolinone derivatives, this compound emerges as a compound of interest due to its specific halogenation pattern. The introduction of halogen atoms, such as bromine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govtutorchase.com Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.netmdpi.com

The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position of the isoquinolinone core in this compound suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds can allow for selective functionalization through various cross-coupling reactions. For instance, methods for the direct halogenation of isoquinolines at the C4 position have been developed, highlighting the feasibility of introducing substituents at this site. acs.org

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of chemical synthesis and drug design. The synthesis of related 6-bromo-isoquinolinones and 4-chloro-isoquinolinones has been described, suggesting that the synthesis of the title compound is achievable through established synthetic methodologies. chemicalbook.commdpi.com Its value likely lies in its role as a building block for creating libraries of substituted isoquinolinones for screening against various biological targets.

Below are the key chemical identifiers for this compound:

| Property | Value |

| CAS Number | 1219130-48-9 |

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 258.50 g/mol |

This halogenated isoquinolinone represents a synthetically accessible and potentially valuable tool for medicinal chemists and organic synthesists alike, embodying the principles of privileged scaffold-based drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

6-bromo-4-chloro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) |

InChI Key |

AALOETOHAVZCIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CNC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Chloroisoquinolin 1 2h One and Its Analogues

Classical and Modern Approaches to Isoquinolinone Ring System Formation

The construction of the isoquinolinone scaffold, a core component of many biologically active molecules and natural products, has been a significant focus of synthetic organic chemistry. nih.gov A multitude of synthetic strategies have been developed to build this heterocyclic system, leveraging different catalytic and non-catalytic methods to achieve efficiency and molecular diversity.

Transition metal catalysis is a cornerstone in the synthesis of isoquinolinone derivatives, offering powerful tools for C-H activation, annulation, and cyclization reactions. acs.orgyoutube.com Various metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and copper (Cu), have been employed to facilitate the formation of the isoquinolinone ring. nih.govnih.gov

Rhodium(III)-catalyzed C-H activation and annulation processes have emerged as a powerful methodology for assembling isoquinoline (B145761) frameworks under mild conditions, overcoming the limitations of traditional methods like the Bischler–Napieralski or Pictet–Spengler reactions which often require harsh conditions. acs.orgrsc.org For instance, Rh(III)-catalyzed C-H activation/cyclization of benzimidates with diazodiesters or diazoketoesters provides an efficient route to isoquinoline derivatives. rsc.org Similarly, ruthenium-catalyzed oxidative coupling and cyclization of isoquinolones with alkynes through C-H/N-H activation have been investigated, with mechanistic studies identifying key cyclometalated intermediates. nih.gov

Palladium-catalyzed reactions are also prevalent, such as the cascade oxidative addition protocol for constructing isoquinolinones bearing a quaternary carbon core. nih.gov Copper-catalyzed methods include intramolecular cyclization of ortho-alkynylaryl oxime derivatives in water, providing an environmentally friendly route to isoquinolines and their N-oxides. nih.gov

Table 1: Selected Transition Metal-Mediated Syntheses of Isoquinolinone Analogues

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh(III) | N-chloroimines and alkenes | Functionalized isoquinolines | acs.org |

| [{RuCl₂(p-cymene)}₂] | Isoquinolones and alkynes | Dibenzo[a,g]quinolizin-8-one derivatives | nih.gov |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamide and 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Copper | 2-haloaryloxime acetates and β-dicarbonyls | Functionalized isoquinolines | organic-chemistry.org |

In recent years, organocatalysis has provided a valuable alternative to metal-based methods, often enabling asymmetric synthesis of chiral isoquinolinone derivatives. nih.govfrontiersin.org One notable example is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This reaction, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, uses a quinine-based squaramide organocatalyst to proceed through an aza-Henry–hemiaminalization–oxidation sequence, yielding products with good enantioselectivities. nih.gov Chiral phosphoric acids have also been used to catalyze the Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. nih.gov

Catalyst-free strategies, while less common, offer straightforward and often environmentally benign routes. These can include reactions of commercially available 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of bases like LiN(SiMe₃)₂ and Cs₂CO₃, to yield 3-aryl isoquinolines without the need for a transition metal. organic-chemistry.org

Electrosynthesis is increasingly recognized as a sustainable and powerful methodology in organic chemistry. researchgate.net Electrochemical methods have been successfully applied to the synthesis of isoquinolinones, often eliminating the need for stoichiometric chemical oxidants. researchgate.netresearchgate.net These reactions can proceed via intramolecular or intermolecular annulations of alkynes. researchgate.net For example, an electrochemical approach for the synthesis of 1-aminoisoquinoline (B73089) derivatives involves the Ruthenium(III)-catalyzed annulation of benzamidines hydrochloride with alkynes. researchgate.net Another strategy involves the mediated electrochemical [2+2+2] annulation of alkynes with nitriles to form substituted pyridines, a related heterocyclic system. researchgate.net The use of electrochemistry in combination with catalysts like iodine in aqueous solutions has also been developed for synthesizing related N-heterocycles like quinazolinones, highlighting the potential for green synthetic protocols. nih.gov

Specific Synthetic Routes to 6-Bromo-4-chloroisoquinolin-1(2H)-one

While direct, single-step syntheses for this compound are not extensively detailed, its synthesis can be achieved through a multi-step sequence analogous to the preparation of related 6-bromo-4-chloroquinolines. atlantis-press.comresearchgate.net The general strategy involves the initial construction of a 6-bromo-substituted isoquinolinone precursor, followed by a targeted chlorination at the C-4 position.

A plausible synthetic pathway starts with 4-bromoaniline (B143363). atlantis-press.comresearchgate.net

Condensation and Cyclization: 4-bromoaniline is first reacted with reagents like a combination of triethyl orthoformate and Meldrum's acid. atlantis-press.com This initial condensation forms an intermediate such as 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net

Ring Closure: The intermediate is then subjected to high-temperature cyclization, typically in a high-boiling solvent like diphenyl ether (Ph₂O), to form the heterocyclic ring system. atlantis-press.comresearchgate.net This step yields 6-bromoquinolin-4-ol (B142416), which exists in tautomeric equilibrium with 6-bromoquinolin-4(1H)-one. A similar cyclization strategy would lead to the required precursor, 6-bromoisoquinolin-1(2H)-one.

Chlorination: The final step is the conversion of the hydroxyl or keto group at the C-4 position to a chloro group. For the analogous conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline, phosphorus oxychloride (POCl₃) is used as the chlorinating agent, often with a catalytic amount of DMF. atlantis-press.comgoogle.com Applying this established transformation, treatment of 6-bromoisoquinolin-4(1H)-one with POCl₃ would be the expected method to introduce the chlorine atom at the C-4 position, yielding the target compound, this compound. A similar chlorination of 6-bromo-1-hydroxyisoquinoline (a tautomer of 6-bromo-2H-isoquinolin-1-one) with POCl₃ to give 6-bromo-1-chloroisoquinoline (B57692) has been reported, supporting the feasibility of this type of reaction. chemicalbook.com

Strategies for Post-Cyclization Functionalization and Derivatization

Once the core isoquinolinone ring is formed, further structural diversity can be achieved through post-cyclization functionalization. nih.gov These reactions allow for the introduction of a wide range of substituents at various positions on the heterocyclic scaffold, enabling the fine-tuning of the molecule's properties.

The isoquinoline ring system offers several sites for derivatization, with the C-1, C-3, C-4, and N-2 positions being particularly important for modifying biological activity. nih.gov

C-1 Position: The C-1 position can be functionalized through various methods. For example, a catalytic asymmetric allylation of 3,4-dihydroisoquinolines using allyltrimethoxysilane-Cu as the nucleophile can introduce an allyl group at the C-1 position, leading to chiral 1-allyltetrahydroisoquinoline derivatives. acs.org

C-3 and C-4 Positions: These positions are often functionalized during the ring-forming step, but post-cyclization modifications are also possible. For instance, palladium-catalyzed reductive cyclization of specific precursors can afford 4-substituted isoquinolines. nih.gov The introduction of aryl groups with various substitutions at the C-3 and C-4 positions has been shown to be significant for the antifungal activity of some isoquinoline derivatives. nih.gov

N-2 Position: The nitrogen atom of the isoquinolinone ring can be readily alkylated or acylated. Alkylation with secondary amines has been used to synthesize isoquinoline ring systems that act as potent CXCR4 antagonists and anti-HIV agents. nih.gov Derivatization of related tetrahydroisoquinolines with reagents like menthyl chloroformate at the nitrogen atom has also been used for analytical purposes, such as determining enantiomeric composition. scirp.org

Table 2: Examples of Post-Cyclization Functionalization

| Position | Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| C-1 | Asymmetric Allylation | Allyltrimethoxysilane / Copper | 1-Allyltetrahydroisoquinoline | acs.org |

| N-2 | Alkylation | Secondary Amine | N-alkylated isoquinoline | nih.gov |

| C-3 / C-4 | Aryl Substitution | (During cyclization) | 3,4-diaryl-substituted isoquinolinone | nih.gov |

Construction of Fused Heterocyclic Frameworks (e.g., Isoxazole (B147169)/Isoxazolidine (B1194047) Hybrids)

The synthesis of hybrid molecules incorporating the isoquinolin-1(2H)-one scaffold with isoxazole or isoxazolidine rings represents a significant area of research in medicinal chemistry. These fused heterocyclic frameworks are typically constructed through multi-step synthetic sequences that often employ 1,3-dipolar cycloaddition reactions as a key strategy for forming the five-membered heterocyclic ring. mdpi.comnih.gov Methodologies have been developed to produce both isoxazolidine- and isoxazole-fused isoquinolinones, starting from precursors that are then elaborated to form the final bicyclic lactam system.

A revised synthetic plan for isoxazole/isoquinolinone hybrids involves the cycloaddition between 2-propargylbenzamide and various in situ generated nitrile oxides to form isoxazole/benzamide derivatives. mdpi.com These intermediates are then subjected to iodination, followed by a copper-catalyzed Ullmann-type intramolecular cyclization to yield the desired fused isoquinolinone frameworks. mdpi.com

The following tables present findings from studies on the synthesis of various isoxazole/isoquinolinone analogues, illustrating the scope and yields of the key reaction steps. While the direct synthesis of an isoxazole or isoxazolidine fused to this compound is not explicitly detailed in the reviewed literature, the methodologies are shown to be applicable to a range of substituted precursors, suggesting their potential utility for the synthesis of halogenated analogues.

Table 1: Synthesis of 4-Iodo Isoxazole Intermediates via Iodination This table is interactive. You can sort and filter the data.

| Entry | Ar | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ | 22a | 98 |

| 2 | 4-MeOC₆H₄ | 22b | 99 |

| 3 | 4-FC₆H₄ | 22c | 99 |

| 4 | 4-ClC₆H₄ | 22d | 95 |

| 5 | 4-BrC₆H₄ | 22e | 98 |

| 6 | 4-NO₂C₆H₄ | 22f | 99 |

| 7 | 2-ClC₆H₄ | 22g | 89 |

| 8 | 2-BrC₆H₄ | 22h | 85 |

| 9 | 2,4-diClC₆H₃ | 22i | 93 |

| 10 | 3,4-diClC₆H₃ | 22k | 96 |

| 11 | Naphthyl | 22l | 99 |

Data sourced from a study on the synthesis of isoxazole/isoquinolinone hybrids. The reaction was performed using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) under microwave irradiation. mdpi.com

Table 2: Synthesis of Isoxazole/Isoquinolinone Hybrids via Ullmann-Type Cyclization This table is interactive. You can sort and filter the data.

| Entry | Ar | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ | 23a | 81 |

| 2 | 4-MeOC₆H₄ | 23b | 93 |

| 3 | 4-FC₆H₄ | 23c | 89 |

| 4 | 4-ClC₆H₄ | 23d | 67 |

| 5 | 4-BrC₆H₄ | 23e | 73 |

| 6 | 2-ClC₆H₄ | 23g | 61 |

| 7 | 2-BrC₆H₄ | 23h | 58 |

| 8 | 2,4-diClC₆H₃ | 23i | 46 |

| 9 | 3,4-diClC₆H₃ | 23k | 29 |

| 10 | Naphthyl | 23l | 85 |

Data sourced from a study on the synthesis of isoxazole/isoquinolinone hybrids. The reaction was carried out in DMF with K₂CO₃ and copper-thiophene-2-carboxylate (CuTC) at 80 °C. mdpi.com

Chemical Modifications and Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloroisoquinolin 1 2h One Derivatives

Regioselective Chemical Transformations of the Isoquinolinone Core

The synthetic utility of 6-Bromo-4-chloroisoquinolin-1(2H)-one lies in the differential reactivity of its two halogen atoms. The bromine atom at the C6 position and the chlorine atom at the C4 position can be selectively functionalized using different chemical reactions, a concept known as regioselectivity. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This selective reactivity is governed by the electronic environment of each position within the heterocyclic ring system.

The C6-bromo position on the benzo-fused portion of the ring is most amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com In such reactions, the carbon-halogen bond undergoes oxidative addition to a palladium(0) catalyst. Generally, the reactivity order for aryl halides in this step is I > Br > Cl, making the C6-Br bond significantly more reactive than a C-Cl bond under typical Suzuki conditions. nih.gov This allows for the selective introduction of aryl or heteroaryl groups at the C6 position while leaving the C4-chloro substituent intact.

Conversely, the C4-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen and the conjugated carbonyl group, which stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution process. researchgate.netnih.gov This allows for the facile displacement of the chloride by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, to introduce diverse functionalities at the C4 position. mdpi.comresearchgate.net While the C4-Cl can also participate in cross-coupling reactions, the conditions required are often harsher than those needed for the C6-Br, enabling a regioselective approach where one position is modified while the other is preserved.

This differential reactivity allows for a programmed, stepwise synthesis. For instance, an amine can be introduced at C4 via an SNAr reaction, followed by a Suzuki coupling at C6 to add an aryl group, yielding a 4-amino-6-arylisoquinolin-1(2H)-one derivative.

| Reaction Type | Position | Typical Reagents | Product Class |

| Suzuki-Miyaura Coupling | C6 | Arylboronic acids, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-4-chloroisoquinolin-1(2H)-ones |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amines (R-NH₂), Thiols (R-SH), Base (e.g., DIPEA) | 6-Bromo-4-substituted-isoquinolin-1(2H)-ones |

| Sequential SNAr then Suzuki | C4 then C6 | 1. Amine, Base2. Arylboronic acid, Pd catalyst | 4-Amino-6-arylisoquinolin-1(2H)-ones |

Rational Design and Synthesis of Diversified Isoquinolinone Analogues

The rational design of novel therapeutic agents often begins with a "privileged scaffold" like isoquinolin-1-one, which is known to interact with various biological targets. nih.govuniv.kiev.uanih.gov Starting with this compound, medicinal chemists can apply strategies such as fragment-based design or bioisosteric replacement to generate libraries of diversified analogues aimed at specific targets, like protein kinases or poly (ADP-ribose) polymerase (PARP). rsc.orgresearchoutreach.orgresearchgate.net

The synthesis of these diversified analogues leverages the regioselective transformations described previously. A typical synthetic campaign involves a two-step diversification strategy. First, the C4 position is modified by reacting the parent compound with a library of amines or other nucleophiles via SNAr. This step introduces a key interaction moiety and modulates the electronic properties of the ring system. In the second step, the resulting 6-bromo-4-aminoisoquinolin-1(2H)-one intermediates are subjected to Suzuki-Miyaura cross-coupling conditions with a library of aryl or heteroaryl boronic acids. nih.govsemanticscholar.org This step allows for the exploration of a different region of chemical space, often targeting hydrophobic pockets in a binding site.

This systematic approach allows for the creation of a matrix of compounds where substituents at both the C4 and C6 positions are varied independently. This method is highly efficient for exploring the SAR of the scaffold and optimizing properties such as potency, selectivity, and metabolic stability. For example, in the development of receptor-interacting protein kinase 2 (RIPK2) inhibitors, researchers synthesized a series of 4-aminoquinoline (B48711) derivatives by first performing a nucleophilic substitution at the 4-position of 6-bromo-4-chloroquinoline, followed by a Suzuki reaction at the 6-position. nih.govsemanticscholar.org A similar strategy is directly applicable to the isoquinolinone core.

| Starting Material | Reaction 1 (C4 Position) | Intermediate | Reaction 2 (C6 Position) | Final Product Example |

| This compound | SNAr with Aniline | 6-Bromo-4-(phenylamino)isoquinolin-1(2H)-one | Suzuki with Pyridine-3-boronic acid | 4-(Phenylamino)-6-(pyridin-3-yl)isoquinolin-1(2H)-one |

| This compound | SNAr with Cyclopropylamine | 6-Bromo-4-(cyclopropylamino)isoquinolin-1(2H)-one | Suzuki with 4-Methoxyphenylboronic acid | 4-(Cyclopropylamino)-6-(4-methoxyphenyl)isoquinolin-1(2H)-one |

| This compound | SNAr with Morpholine | 4-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-4-yl)morpholine | Suzuki with Thiophene-2-boronic acid | 4-(1-Oxo-6-(thiophen-2-yl)-1,2-dihydroisoquinolin-4-yl)morpholine |

Analysis of Structural Features Influencing Biochemical Interactions

The biological activity of isoquinolin-1-one derivatives is highly dependent on the nature and position of their substituents. SAR studies aim to decipher how specific structural features influence the biochemical interactions between the molecule and its biological target. mdpi.com

Substituent at C4: The group at the C4 position often plays a crucial role in directing the molecule to its target and can form key interactions, such as hydrogen bonds. In many kinase inhibitors, for example, an amino group at this position can interact with the hinge region of the ATP-binding pocket. The nature of the amine (e.g., anilino vs. alkylamino) can fine-tune potency and selectivity. Studies on 3-aminoisoquinolin-1(2H)-ones have shown that the absence of a substituent at C4 can be beneficial for anticancer activity in some contexts, suggesting that bulky groups at this position may cause steric hindrance. univ.kiev.ua

Substituent at C6: The substituent at the C6 position extends into the solvent-exposed region or deeper into hydrophobic sub-pockets of a binding site. Modifications here significantly impact properties like lipophilicity, solubility, and metabolic stability. SAR studies of 6-substituted decahydroisoquinolines found that greater lipophilicity generally led to superior antiarrhythmic properties, though an optimal level was observed. nih.gov For ROCK-I inhibitors based on a 6-substituted isoquinolin-1-amine scaffold, optimization of this position was key to improving efficacy. nih.gov The introduction of different aryl or heteroaryl groups via Suzuki coupling allows for extensive probing of these interactions.

The Isoquinolinone Core: The core structure itself is vital. The lactam moiety (the -C(O)-NH- group) is a key structural feature. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These are critical for anchoring the molecule within a binding site. Furthermore, the nitrogen atom at the 2-position can be alkylated to introduce another point of diversity, which can be used to modulate physical properties or explore additional binding interactions.

| Structural Feature | Modification Example | Potential Influence on Biochemical Interaction |

| C4-Substituent | Replacement of -Cl with -NH-Aryl | Introduction of H-bond donor/acceptor; π-π stacking with aromatic residues in the target protein. |

| C6-Substituent | Replacement of -Br with various aryl groups (e.g., phenyl, pyridyl) | Modulates lipophilicity and solubility; interacts with hydrophobic pockets or solvent-exposed regions. |

| N2-Position | Alkylation (e.g., N-methylation) | Removes H-bond donor capability; adds steric bulk; can improve cell permeability. |

| Carbonyl Oxygen | (Core feature) | Acts as a key hydrogen bond acceptor with backbone amides or side chains of the target protein. |

Theoretical and Computational Studies of 6 Bromo 4 Chloroisoquinolin 1 2h One and Its Analogues

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as 6-Bromo-4-chloroisoquinolin-1(2H)-one, might interact with the active site of a protein.

Docking studies on analogues, such as isoquinoline (B145761), quinolin-2-one, and quinazolinone derivatives, have revealed key interaction patterns that are likely relevant to this compound. The core isoquinolinone structure frequently participates in hydrogen bonding via its amide group (the N-H donor and C=O acceptor). The aromatic rings are capable of forming π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. mdpi.com

The presence of halogen atoms at the 4- and 6-positions is of particular significance. Halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized as important in ligand-protein binding. mdpi.comsemanticscholar.org In this compound, both the chlorine and bromine atoms can act as halogen bond donors, potentially forming stabilizing interactions with backbone carbonyls or oxygen-containing side chains (e.g., serine, threonine, aspartate, glutamate) of a target protein. semanticscholar.org These interactions can significantly enhance binding affinity and selectivity. For instance, studies on 6-bromo quinazoline (B50416) derivatives have shown that halogen substitutions can influence cytotoxic activity, with computational docking revealing binding energies in the range of -5.3 to -6.7 kcal/mol against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

In silico docking studies on various quinolin-one and quinazolin-one derivatives against different protein targets have demonstrated a range of binding affinities, highlighting the versatility of this scaffold.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Oxoquinoline-1(2H)-carboxamides | EGFR | > -7.9 | Met793, Asp855, Thr854 |

| Quinazolin-12-one derivatives | PDK1 | -9.99 to -10.44 | Ala162 |

| 6-Bromo quinazoline derivatives | EGFR | -5.3 to -6.7 | Not specified |

This table presents a summary of molecular docking findings for compounds analogous to this compound, showcasing their potential binding affinities and interactions with various protein targets.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked pose, understanding the conformational flexibility of the ligand and the protein, and analyzing the persistence of key interactions.

For a compound like this compound, MD simulations would typically be performed on its complex with a target protein. The simulation would reveal how the ligand settles into the binding pocket and whether the interactions predicted by docking, such as hydrogen bonds and halogen bonds, are maintained over the simulation period (typically nanoseconds to microseconds). Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms helps to determine the stability of the system. A stable RMSD suggests that the ligand has found a favorable and stable binding mode.

Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are rigid. This can provide insights into the induced-fit mechanisms and the entropic contributions to binding. For isoquinolinone derivatives, MD simulations can confirm the stability of interactions with key residues, such as those in the hinge region of kinases or the catalytic sites of enzymes. nih.govrsc.org For example, MD simulations of quinazolinone derivatives targeting PDK1 have shown that specific residues, like Ala162, exhibit a high frequency of interaction throughout the simulation, indicating their critical role in binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. For this compound, these calculations can provide valuable information about its geometry, charge distribution, and molecular orbitals, which are fundamental to its reactivity and interaction capabilities.

DFT analysis can be used to determine the distribution of electron density across the molecule. The electronegative chlorine, bromine, and oxygen atoms will pull electron density, creating a specific electrostatic potential map. This map is crucial for understanding how the molecule will be recognized by a protein, highlighting regions likely to act as hydrogen bond donors or acceptors, or as halogen bond donors.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. semanticscholar.org For the isoquinolinone scaffold, quantum calculations can help rationalize its role in chemical reactions and its binding mechanism at a subatomic level. Studies on halogenated inhibitors show that the presence of halogens can significantly lower the LUMO level, potentially enhancing reactivity and interaction strength. semanticscholar.org

Structure-Based Drug Design Principles for Isoquinolinone Scaffolds

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. The isoquinolinone scaffold serves as a "privileged structure"—a molecular framework that is able to bind to multiple, unrelated biological targets. researchoutreach.org This versatility makes it an excellent starting point for SBDD.

The process typically begins with the identification of a hit compound, often through screening, that contains the isoquinolinone core. The crystal structure of this hit compound in complex with its target protein is then determined, providing a detailed map of the binding interactions. This structural information guides the chemical modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

For the this compound scaffold, SBDD principles would suggest several avenues for optimization:

Exploiting Halogen Bonds: The chlorine and bromine atoms can be systematically replaced or repositioned to optimize halogen bonding interactions with specific residues in the target's active site.

Modifying the N-2 Position: The nitrogen atom at the 2-position can be substituted with various groups to explore new interactions in adjacent pockets of the binding site, potentially improving affinity or altering the compound's physical properties, such as solubility.

Scaffold Hopping and Fragmentation: If the isoquinolinone core itself presents liabilities (e.g., toxicity or poor metabolic stability), principles of fragment-based drug discovery (FBDD) or scaffold hopping can be applied. researchoutreach.orgrsc.org This involves replacing the core with a different chemical motif while retaining the key interaction points defined by the original pharmacophore.

Through iterative cycles of computational modeling, chemical synthesis, and biological testing, the isoquinolinone scaffold can be finely tuned to produce highly potent and selective drug candidates for a variety of disease targets. nih.gov

Potential Applications in Chemical Biology and Materials Science Non Therapeutic

Development as Biochemical Probes for Target Validation and Pathway Elucidation

There is no specific information available in the scientific literature regarding the development or use of 6-Bromo-4-chloroisoquinolin-1(2H)-one as a biochemical probe. The design of such probes often requires a known biological target and a demonstrable mechanism of interaction, which has not been reported for this compound. Consequently, its application in target validation and the elucidation of biological pathways remains unexplored.

Role in Investigating Complex Biological Processes

Detailed studies investigating the role of This compound in complex biological processes are not found in the current body of scientific research. The exploration of a compound's effect on cellular signaling, gene expression, or other intricate biological systems necessitates preliminary bioactivity data, which is not publicly available for this specific molecule.

Exploratory Applications in Material Sciences (e.g., Functional Polymers, Optoelectronic Materials)

The potential application of This compound in materials science, including its incorporation into functional polymers or its use in the development of optoelectronic materials, has not been documented in peer-reviewed publications. While heterocyclic compounds, in general, are investigated for such purposes due to their electronic properties, this specific bromo- and chloro-substituted isoquinolinone has not been a subject of such research. The table below indicates the absence of data in this area.

| Material Science Application | Research Status for this compound |

| Functional Polymers | No Published Research Found |

| Optoelectronic Materials | No Published Research Found |

Future Directions and Emerging Research Opportunities

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of Isoquinolinones

The creation of chiral molecules is paramount in drug discovery, as different stereoisomers of a compound can have vastly different biological effects. For isoquinolinones, the development of asymmetric synthesis methods to produce enantiomerically pure compounds is a key area of ongoing research. Future work on 6-Bromo-4-chloroisoquinolin-1(2H)-one will likely focus on developing novel catalytic systems that can introduce chirality with high precision.

Recent breakthroughs in transition-metal catalysis and organocatalysis have enabled the stereoselective synthesis of various isoquinolinone derivatives. These methods often involve the enantioselective reduction of a prochiral precursor or the diastereoselective functionalization of a chiral intermediate. For instance, chiral Brønsted acids have been successfully employed to catalyze the asymmetric synthesis of related heterocyclic compounds. The application of similar strategies to this compound could lead to the efficient production of specific stereoisomers, allowing for a more detailed investigation of their structure-activity relationships.

The table below summarizes some of the promising asymmetric synthesis strategies that could be adapted for this compound.

| Catalytic System | Reaction Type | Potential Application to this compound |

|---|---|---|

| Chiral Transition Metal Complexes (e.g., Rhodium, Iridium) | Asymmetric Hydrogenation | Enantioselective reduction of a suitable prochiral precursor to introduce a stereocenter. |

| Chiral Brønsted Acids | Asymmetric Cyclization | Catalyzing the enantioselective formation of the isoquinolinone ring system. |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric Functionalization | Stereoselective introduction of functional groups at various positions on the isoquinolinone core. |

Exploration of Novel Biological Targets and Polypharmacology Approaches

Isoquinoline (B145761) alkaloids are known to interact with a multitude of biological targets, making them attractive candidates for the development of drugs for complex diseases. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective approach for treating multifactorial conditions like cancer and neurodegenerative disorders. nih.gov

Future research on this compound should involve comprehensive screening against a wide range of biological targets to uncover novel therapeutic applications. The bromo and chloro substituents on the aromatic ring can significantly influence the compound's binding affinity and selectivity for different proteins. For example, isoquinolinone derivatives have shown promise as inhibitors of various kinases, proteases, and G-protein coupled receptors.

A polypharmacological approach to the development of this compound derivatives could lead to the discovery of multi-target agents with enhanced efficacy and a reduced likelihood of drug resistance. This strategy involves intentionally designing molecules that can modulate several key pathways involved in a particular disease.

Integration of Advanced Artificial Intelligence and Machine Learning in Isoquinolinone Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can be employed to accelerate the design and optimization of novel isoquinolinone-based drug candidates. For this compound, AI and ML can be utilized in several key areas.

Predictive models can be developed to forecast the biological activity and physicochemical properties of novel derivatives of this compound. By training algorithms on existing data for related compounds, researchers can prioritize the synthesis of molecules with the highest probability of success. Generative models can also be used to design entirely new isoquinolinone structures with desired properties, expanding the chemical space for drug discovery.

Furthermore, AI can aid in the prediction of synthetic routes for complex molecules, making the synthesis of novel this compound derivatives more efficient and cost-effective. asiaresearchnews.com The integration of these in silico methods with traditional experimental approaches will undoubtedly accelerate the pace of isoquinolinone research.

The following table outlines potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Developing predictive models that correlate the chemical structure of isoquinolinone derivatives with their biological activity. | Faster identification of potent and selective analogs of this compound. |

| Generative Chemistry | Using deep learning models to design novel isoquinolinone structures with optimized properties. | Exploration of new chemical space and the discovery of innovative drug candidates. |

| Retrosynthesis Prediction | AI-powered tools that suggest synthetic pathways for target molecules. | More efficient and sustainable synthesis of complex derivatives. |

Development of Next-Generation Isoquinolinone-Based Chemical Biology Tools

Chemical biology tools are essential for dissecting complex biological processes and identifying new drug targets. Isoquinolinone derivatives, due to their inherent structural features and biological activity, are well-suited for development into such tools. This compound, with its reactive handles, can serve as a versatile scaffold for the creation of next-generation chemical probes.

One promising avenue is the development of fluorescent probes based on the isoquinolinone core. The intrinsic fluorescence of some isoquinoline derivatives can be modulated to create sensors for specific ions, enzymes, or other biomolecules. nih.govacs.orgunimi.it These probes can be used to visualize biological events in real-time within living cells.

Another important application is the design of photoaffinity labels. nih.gov By incorporating a photoreactive group into the this compound structure, researchers can create tools that covalently bind to their target proteins upon exposure to light. This technique is invaluable for identifying the specific protein targets of a drug and for mapping drug-binding sites. The development of such tools will be instrumental in elucidating the mechanism of action of novel isoquinolinone-based therapeutics.

Q & A

Basic: What are the common synthetic routes for preparing 6-bromo-4-chloroisoquinolin-1(2H)-one?

Methodological Answer:

The synthesis of this compound derivatives often involves transition metal-free cascade reactions using alkynols and imines. For example, potassium tert-butoxide (t-BuOK) can catalyze the cyclization of alkynols with imines in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) solvents, yielding isoquinolinone scaffolds. Key steps include:

- Solvent-dependent pathways : THF favors dihydroisobenzoquinoline derivatives, while DMSO directs synthesis toward isoquinolin-1(2H)-ones .

- Multicomponent reactions (MCRs) : Alkynols, aldehydes, and amines can be combined to generate substituted isoquinolinones in one pot .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity for this compound derivatives?

Methodological Answer:

Optimization involves systematic variation of:

- Catalyst loading : Increasing t-BuOK from 20% to 120% mol improves yields (e.g., up to 95% for electron-rich imines) .

- Temperature : Elevated temperatures (e.g., 110°C in THF) accelerate cyclization but may require trade-offs with side reactions .

- Solvent polarity : Polar aprotic solvents like DMSO favor isoquinolinone formation, while THF stabilizes intermediates for dihydroisobenzoquinolines .

- Substituent effects : Electron-donating groups on imines (e.g., -OMe, -NMe₂) enhance reactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons adjacent to bromine exhibit downfield shifts (~δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and halogen isotope patterns (e.g., doublet) .

- X-ray crystallography : Resolves absolute configuration and bond lengths (e.g., C-Br bond ~1.89 Å) using programs like SHELXL .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

- Dynamic NMR (DNMR) : Identifies tautomeric equilibria by variable-temperature experiments .

- Twinning refinement : For X-ray data, SHELXL handles twinning via HKLF 5 format, even with intensity ratios up to 4:1 .

- Complementary techniques : Pair crystallography with IR or UV-Vis to confirm functional groups .

Basic: What computational tools are used to model the crystal structure of this compound?

Methodological Answer:

- SHELX suite : SHELXT automates space-group determination from single-crystal data, while SHELXL refines structures with anisotropic displacement parameters .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement (e.g., 40% probability ellipsoids) .

- Mercury software : Analyzes intermolecular interactions (e.g., π-π stacking, halogen bonding) using crystallographic data .

Advanced: How can molecular docking studies guide the design of bioactive this compound derivatives?

Methodological Answer:

- Target selection : Prioritize proteins with halogen-binding pockets (e.g., viral proteases, kinases). For example, bromine may act as a hydrogen-bond acceptor in NS2B/NS3 protease inhibition .

- Docking protocols : Use AutoDock Vina with force fields accounting for halogen interactions (e.g., AMBER). Validate with co-crystallized ligands .

- SAR analysis : Optimize substituents (e.g., -Cl for lipophilicity, -Br for steric effects) based on docking scores and experimental IC₅₀ values .

Basic: How is purity assessed for this compound in academic settings?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity is standard .

- Melting point : Consistency with literature values (e.g., 65–66°C for related bromochloro compounds) .

- Elemental analysis : Confirms C, H, N, Br, and Cl content within 0.4% of theoretical values .

Advanced: What strategies address low yields in multistep syntheses of this compound analogs?

Methodological Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent side reactions during bromination .

- Flow chemistry : Continuous processing minimizes intermediate degradation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 1 h for cyclization steps) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Storage : Keep at 0–6°C in airtight containers to prevent decomposition .

Advanced: How can X-ray data resolve isostructural polymorphism in this compound crystals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.